Ethyl 7-(furan-2-yl)-2,5-dioxo-4-(thiophen-3-yl)-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate
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Overview
Description
Ethyl 7-(furan-2-yl)-2,5-dioxo-4-(thiophen-3-yl)-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate is a complex organic compound that features a unique combination of furan, thiophene, and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(furan-2-yl)-2,5-dioxo-4-(thiophen-3-yl)-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might involve the condensation of a furan derivative with a thiophene derivative, followed by cyclization to form the octahydroquinoline core. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(furan-2-yl)-2,5-dioxo-4-(thiophen-3-yl)-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can undergo substitution reactions, particularly at the furan and thiophene rings, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield furan-2,5-dione derivatives, while reduction could produce tetrahydrofuran derivatives.
Scientific Research Applications
Ethyl 7-(furan-2-yl)-2,5-dioxo-4-(thiophen-3-yl)-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural components are known for their biological activities, making it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include anti-inflammatory, anti-cancer, and antimicrobial activities, leveraging the bioactive properties of the furan and thiophene rings.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties, owing to the conjugated systems present in its structure.
Mechanism of Action
The mechanism of action of Ethyl 7-(furan-2-yl)-2,5-dioxo-4-(thiophen-3-yl)-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate involves its interaction with various molecular targets. The furan and thiophene rings can interact with enzymes and receptors, modulating their activity. The compound may inhibit specific enzymes or bind to receptors, altering cellular pathways and leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Ethyl 7-(furan-2-yl)-2,5-dioxo-4-(thiophen-3-yl)-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate include:
Benzothiophene derivatives: Known for their antimicrobial and antioxidant activities.
Thiophene derivatives: Widely studied for their therapeutic properties, including anti-inflammatory and anti-cancer activities.
Uniqueness
What sets this compound apart is the combination of furan, thiophene, and quinoline moieties in a single molecule. This unique structure allows for a diverse range of chemical reactions and biological activities, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H19NO5S |
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Molecular Weight |
385.4 g/mol |
IUPAC Name |
ethyl 7-(furan-2-yl)-2,5-dioxo-4-thiophen-3-yl-1,3,4,6,7,8-hexahydroquinoline-6-carboxylate |
InChI |
InChI=1S/C20H19NO5S/c1-2-25-20(24)18-13(15-4-3-6-26-15)8-14-17(19(18)23)12(9-16(22)21-14)11-5-7-27-10-11/h3-7,10,12-13,18H,2,8-9H2,1H3,(H,21,22) |
InChI Key |
XQRURRVDYROTDP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(CC2=C(C1=O)C(CC(=O)N2)C3=CSC=C3)C4=CC=CO4 |
Origin of Product |
United States |
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